

Anidoxime hydrochloride CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anidoxime hydrochloride

Cat. No.: B1244366

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Anidoxime Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Data

Parameter	Value	Reference
CAS Number	31729-11-0	--INVALID-LINK--
Molecular Formula	C ₂₁ H ₂₈ ClN ₃ O ₃	--INVALID-LINK--
Molecular Weight	405.92 g/mol	--INVALID-LINK--
Parent Compound (Anidoxime)		
CAS Number	34297-34-2	--INVALID-LINK--
Molecular Formula	C ₂₁ H ₂₇ N ₃ O ₃	--INVALID-LINK--
Molecular Weight	369.47 g/mol	[Anidoxime

Experimental Insights: Clinical Analgesic Trial

Anidoxime hydrochloride has been evaluated as an oral analgesic agent. A key clinical study compared its efficacy to that of dihydrocodeine in a randomized, double-blind trial involving patients with postoperative pain.

Quantitative Data from Clinical Trial

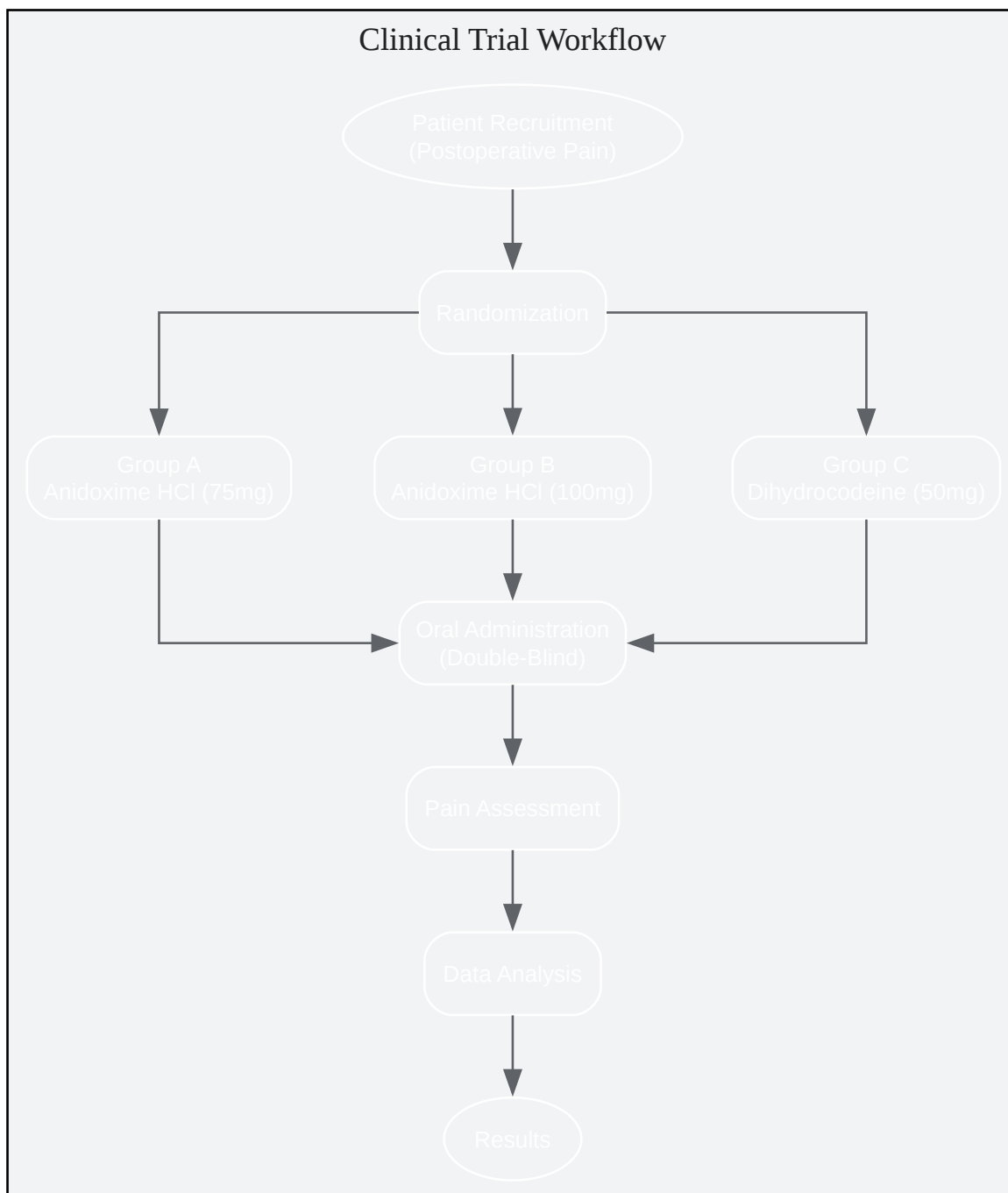
Treatment Group	Dosage	Outcome	Side Effects
Anidoxime Hydrochloride	75 mg	No significant difference from dihydrocodeine	None reported
Anidoxime Hydrochloride	100 mg	No significant difference from dihydrocodeine	None reported
Dihydrocodeine	50 mg	-	-

Data extracted from Grainger et al., 1977.

Reconstructed Experimental Protocol: Oral Analgesic Clinical Trial

The following is a generalized protocol based on the available abstract. The full study would contain more detailed methodology.

- Patient Selection: Patients experiencing postoperative pain were recruited for the study.
- Randomization: Participants were randomly assigned to one of three treatment groups: **Anidoxime hydrochloride** (75 mg), **Anidoxime hydrochloride** (100 mg), or dihydrocodeine (50 mg).
- Blinding: The study was conducted in a double-blind manner, where neither the patients nor the researchers knew which treatment was administered.
- Drug Administration: The assigned analgesic was administered orally.
- Pain Assessment: Pain levels were assessed at predetermined intervals using a standardized pain scale.
- Data Analysis: The analgesic effects of the different treatments were compared statistically. The incidence of any side effects was also recorded and compared.

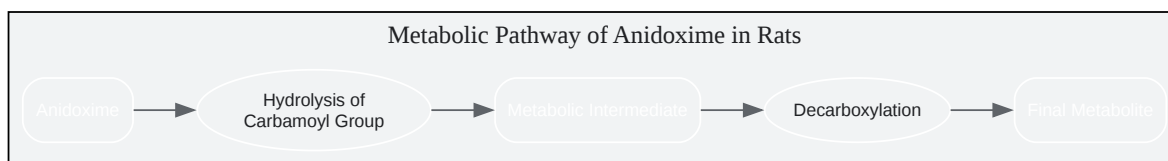


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Clinical Trial Workflow for an Oral Analgesic.

Pharmacokinetics and Metabolism

In rats, the primary metabolic pathway for Anidoxime involves the hydrolysis of the carbamoyl group, which is then followed by decarboxylation.



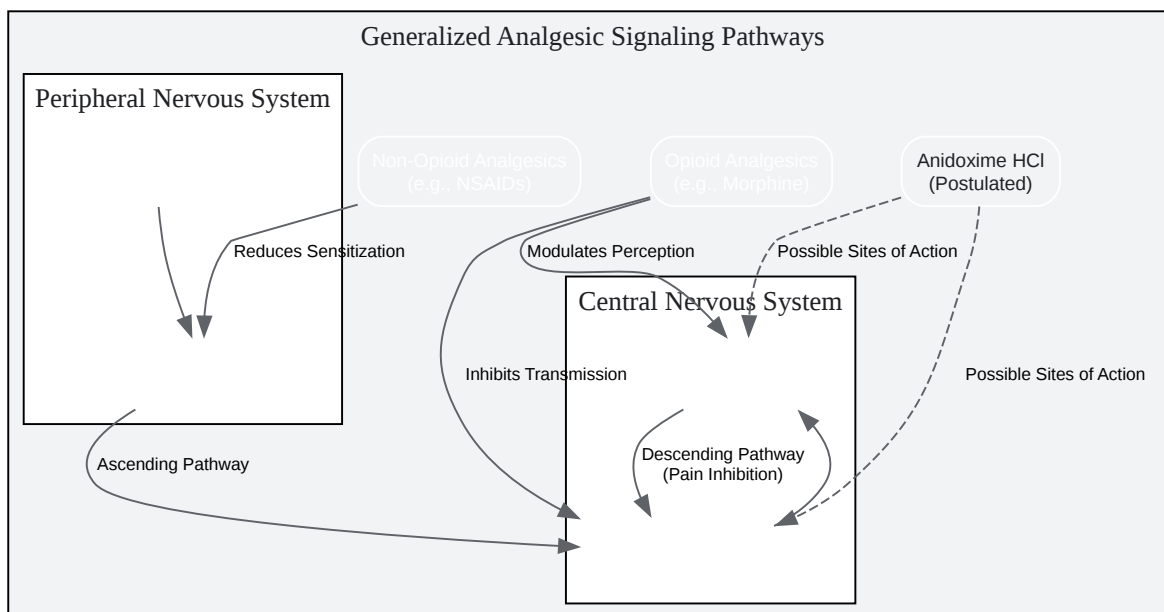
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Metabolic Pathway of Anidoxime in Rats.

Postulated Mechanism of Action: Analgesic Signaling

While the specific signaling pathway for **Anidoxime hydrochloride** has not been detailed in the available literature, its function as an analgesic suggests it likely interacts with the central and/or peripheral nervous systems to modulate pain perception. The analgesic properties are reported to be equipotent to or greater than morphine, but with potentially less physical dependence liability. This suggests a possible interaction with opioid receptors, though a non-opioid mechanism cannot be ruled out.

Below is a generalized diagram illustrating common analgesic signaling pathways.



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Generalized Analgesic Signaling Pathways.

- To cite this document: BenchChem. [Anidoxime hydrochloride CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1244366#anidoxime-hydrochloride-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b1244366#anidoxime-hydrochloride-cas-number-and-molecular-formula)

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